molecular formula C19H18FNO4 B2812024 N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide CAS No. 1448129-37-0

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2812024
CAS RN: 1448129-37-0
M. Wt: 343.354
InChI Key: NREVSZKOPASPBM-UHFFFAOYSA-N
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Description

N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide, also known as BFHAA, is a novel small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. BFHAA is a chemical compound that has been synthesized through a complex chemical process.

Scientific Research Applications

Anti-Inflammatory Activity

Research has shown that derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibit significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Anticonvulsant Agent

A study on benzofuran-acetamide scaffold indicated its potential as an anticonvulsant agent. Compounds in this class demonstrated comparable relative anticonvulsant potency to phenytoin (Shakya et al., 2016).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been studied for their photochemical and thermochemical properties, indicating potential as photosensitizers in dye-sensitized solar cells. Their non-linear optical activity has been investigated, and molecular docking studies suggest interactions with Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Synthesis Techniques

Research includes the study of the Claisen—Eschenmoser reaction for hydroxymethylbenzofurans and -indoles, providing insights into synthesis techniques for related compounds (Mukhanova et al., 2007).

Cytotoxic Activity

Compounds like trans-5-(3-hydroxypropyl)-7-methoxy-2-[2,3-dihydro-3-hydroxymethyl-7-methoxy-2-(3-methoxy-4-hydroxyphenyl)-benzofuran-5-yl]benzofuran have shown cytotoxic activity in vitro, particularly against breast cancer cell lines (Li et al., 2005).

Cyclization Techniques

Studies have explored the intramolecular cyclization of N-(3-Hydroxypropyl)-2-nitro-N-(ω-phenylalkyl)acetamides, leading to benzofused lactams, which could be relevant for similar chemical structures (Fante et al., 2014).

Anticonvulsant and Pain-Attenuating Properties

Primary amino acid derivatives of N-benzyl 2-acetamidoacetamides, which include similar compounds, have been shown to have significant anticonvulsant activities and pain-attenuating properties (King et al., 2011).

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4/c20-14-6-2-4-8-17(14)24-12-19(23)21-10-9-15(22)18-11-13-5-1-3-7-16(13)25-18/h1-8,11,15,22H,9-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREVSZKOPASPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)COC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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